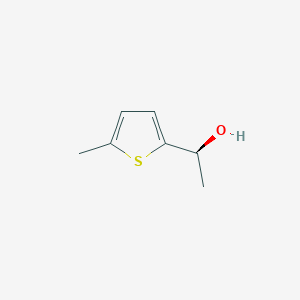
(S)-1-(5-Methylthiophen-2-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(5-Methylthiophen-2-yl)ethan-1-ol is an organic compound characterized by the presence of a thiophene ring substituted with a methyl group and an ethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Methylthiophen-2-yl)ethan-1-ol typically involves the following steps:
Thiophene Ring Formation: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Methylation: The thiophene ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Ethanol Moiety Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
(S)-1-(5-Methylthiophen-2-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The thiophene ring can be reduced under hydrogenation conditions to form a dihydrothiophene derivative.
Substitution: The methyl group on the thiophene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions typically use reagents such as bromine or nitric acid.
Major Products
Oxidation: Formation of 5-methylthiophene-2-carboxylic acid.
Reduction: Formation of 5-methyl-2,3-dihydrothiophene.
Substitution: Formation of 5-bromo-2-methylthiophene.
科学研究应用
(S)-1-(5-Methylthiophen-2-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
作用机制
The mechanism of action of (S)-1-(5-Methylthiophen-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
®-1-(5-Methylthiophen-2-yl)ethan-1-ol: The enantiomer of the compound, which may exhibit different biological activity and properties.
5-Methylthiophene-2-carboxylic acid: A related compound with a carboxylic acid functional group instead of an ethanol moiety.
2-Methylthiophene: A simpler thiophene derivative with a methyl group.
Uniqueness
(S)-1-(5-Methylthiophen-2-yl)ethan-1-ol is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical reactivity and potential applications. Its enantiomer, ®-1-(5-Methylthiophen-2-yl)ethan-1-ol, may have different biological activities, highlighting the importance of stereochemistry in the compound’s properties.
属性
分子式 |
C7H10OS |
|---|---|
分子量 |
142.22 g/mol |
IUPAC 名称 |
(1S)-1-(5-methylthiophen-2-yl)ethanol |
InChI |
InChI=1S/C7H10OS/c1-5-3-4-7(9-5)6(2)8/h3-4,6,8H,1-2H3/t6-/m0/s1 |
InChI 键 |
HEXKZGQLEUXLFN-LURJTMIESA-N |
手性 SMILES |
CC1=CC=C(S1)[C@H](C)O |
规范 SMILES |
CC1=CC=C(S1)C(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


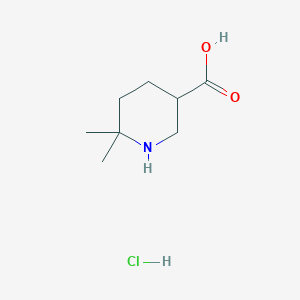

![3-[(Methylamino)methyl]thiolan-3-olhydrochloride](/img/structure/B13610462.png)
![1-[(4-Fluoropyridin-2-yl)methyl]piperazine](/img/structure/B13610466.png)
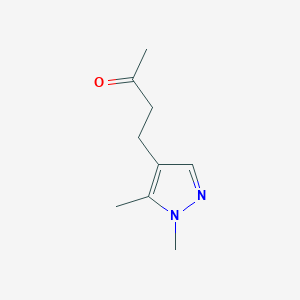

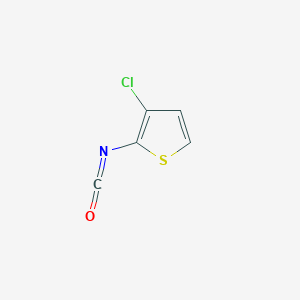
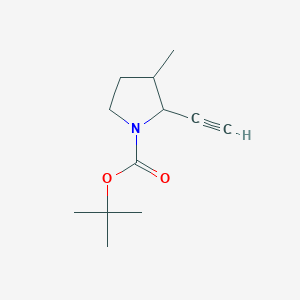

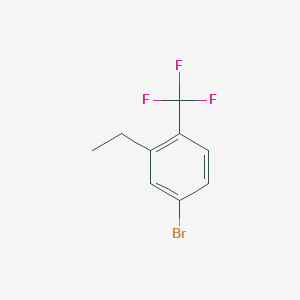
![2-(Bicyclo[2.2.1]heptan-2-yl)propanoic acid](/img/structure/B13610502.png)
![1-[(3-Fluoro-5-methylphenyl)methyl]piperazine](/img/structure/B13610511.png)


